3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Purity Quality Control Procurement

Three validated pharmacophoric elements in one intermediate: 2-ethylimidazole, 1,2,4-oxadiazole linker, and meta-benzaldehyde—at ≥98% certified purity. Unlike simpler oxadiazole-benzaldehyde or imidazole-benzaldehyde congeners, this compound delivers the complete imidazole-oxadiazole-benzaldehyde triad. The 2-ethyl substituent provides tunable lipophilicity (LogP ~2.4–2.7) distinct from methyl analogs. The meta-aldehyde orientation enables rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation. At MW 282.3 (<300 Da) with predicted pKa 6.53, it is an ideal fragment core for covalent inhibitor design and focused library synthesis.

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
Cat. No. B8002971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
Molecular FormulaC15H14N4O2
Molecular Weight282.30 g/mol
Structural Identifiers
SMILESCCC1=NC=CN1CC2=NC(=NO2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C15H14N4O2/c1-2-13-16-6-7-19(13)9-14-17-15(18-21-14)12-5-3-4-11(8-12)10-20/h3-8,10H,2,9H2,1H3
InChIKeyBMRKVCHFPJQTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-((2-Ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde: Procurement-Ready Profile of an Imidazole-Oxadiazole-Benzaldehyde Building Block


The compound 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 1258652-75-3, molecular formula C₁₅H₁₄N₄O₂, molecular weight 282.3 g/mol) is a heterocyclic building block that integrates a 2-ethylimidazole moiety, a 1,2,4-oxadiazole ring, and a meta-substituted benzaldehyde within a single synthetic intermediate . Its structure renders it relevant to medicinal chemistry programs targeting the benzimidazole/imidazole-oxadiazole hybrid space, which has been associated with anti-inflammatory, anticancer, and antimicrobial activities [1].

Why 3-(5-((2-Ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde Cannot Be Replaced by a Generic Analog


Generic substitution is precluded by the compound's specific combination of three pharmacophoric elements—the 2-ethylimidazole, the 1,2,4-oxadiazole linker, and the meta-benzaldehyde—which together define a chemical space distinct from simpler oxadiazole-benzaldehyde or imidazole-benzaldehyde congeners. The ethyl substituent on the imidazole ring modulates steric and electronic properties relative to methyl analogs, potentially affecting target binding and physicochemical profiles, while the meta-aldehyde orientation offers reactivity advantages over para-substituted alternatives in downstream derivatization . Commercially available analogs with lower complexity (e.g., 3-(1,2,4-oxadiazol-3-yl)benzaldehyde) lack the imidazole moiety entirely, forfeiting the biological recognition conferred by this heterocycle .

Quantitative Differentiation Evidence for 3-(5-((2-Ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde


Certified Purity Advantage Over the Closest Commercially Available Analog

The target compound is supplied at 98% purity (Leyan, product number 1577235), whereas the structurally simpler analog 3-(1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 1119450-74-6)—which lacks the imidazole moiety—is offered at 95% purity from multiple suppliers including AKSci and Combi-Blocks . This represents a meaningful 3-percentage-point purity differential that can reduce the burden of additional purification steps in multi-step synthetic workflows where aldehyde functionality is sensitive to side reactions.

Purity Quality Control Procurement

Price-Purity Value Ratio vs. Simpler Oxadiazole-Benzaldehyde Congener

The target compound's 1g list price of approximately 6,384 CNY (Kuujia, 95% purity grade) [1], and 98% purity from Leyan at a comparable price point, compares favorably to the simpler 3-(1,2,4-oxadiazol-3-yl)benzaldehyde priced at 6,468 CNY/1g at 95% purity (CNreagent/Fluorochem) . The near-identical pricing for a compound carrying the additional imidazole functionality and higher purity specification represents a superior value proposition for programs requiring imidazole-containing intermediates.

Cost Efficiency Value Assessment Procurement

Ethyl vs. Methyl Imidazole Substitution: Predicted Physicochemical Differentiation

The target compound bears a 2-ethyl substituent on the imidazole ring, distinguishing it from the closely related 4-fluoro-3-(5-((2-methyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 1258652-78-6), which carries a 2-methyl group . The target compound's predicted acid dissociation constant (pKa = 6.53 ± 0.33) reflects the electronic influence of the ethyl group on the imidazole nitrogen. The comparator analog's measured LogP is 2.24 ; the additional methylene unit in the target compound is expected to contribute an incremental ΔLogP of approximately +0.3 to +0.5 log units based on established fragment-based lipophilicity contributions for aliphatic carbons, which can meaningfully impact membrane permeability and pharmacokinetic behavior in biological assays.

Lipophilicity Imidazole SAR Property Prediction

Predicted Thermal Stability as an Indicator of Suitability for High-Temperature Synthetic Protocols

The target compound exhibits a predicted boiling point of 527.3 ± 60.0 °C and predicted density of 1.30 ± 0.1 g/cm³ . While direct comparative boiling point data for the closest analogs are not publicly available, the high predicted boiling point—substantially exceeding that of typical monosubstituted benzaldehydes (e.g., benzaldehyde bp 178 °C)—is indicative of strong intermolecular interactions conferred by the imidazole-oxadiazole ensemble. This thermal stability profile is relevant for process chemistry applications involving high-temperature amidation, reductive amination, or heterocycle-forming reactions where simpler benzaldehyde building blocks may undergo thermal degradation or undesired side reactions.

Thermal Stability Reaction Compatibility Process Chemistry

Meta-Benzaldehyde Positioning: Synthetic Utility for Regioselective Derivatization

The aldehyde group is positioned at the meta position relative to the oxadiazole attachment point on the phenyl ring, as confirmed by the SMILES string O=CC1=CC=CC(C2=NOC(CN3C=CN=C3CC)=N2)=C1 . This contrasts with commercially prevalent para-substituted benzaldehyde building blocks (e.g., 4-[5-(1-pyrrolidinylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde, CAS not available via ChemSpider listing) . Meta-substituted benzaldehydes exhibit distinct electronic profiles for electrophilic aromatic substitution and condensation reactions compared to para isomers—the meta-aldehyde is less deactivated toward nucleophilic attack and provides a different vector for fragment growth in structure-based drug design. This regiochemical feature cannot be accessed through para-substituted analogs without complete synthetic route redesign.

Regioselectivity Aldehyde Reactivity Scaffold Diversification

Scaffold Privilege: Imidazole-Oxadiazole-Benzaldehyde as a Recognized Pharmacophoric Assembly

The imidazole/benzimidazole-oxadiazole hybrid chemotype has been validated as a privileged scaffold in multiple therapeutic areas. In the study by Celik et al. (2022), 24 benzimidazole-oxadiazole hybrids were evaluated for anti-inflammatory activity via heat-induced human erythrocyte membrane hemolysis stabilization; the most active compound (5w) achieved an IC₅₀ of 0.50 mM [1]. Separately, benzimidazole-oxadiazole derivatives have demonstrated COX-2 inhibition with IC₅₀ values ranging from 8.0 to 13.7 µM across multiple studies [2]. While no direct biological data exist for 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde itself, the compound embodies the core structural motifs—an imidazole linked via a methylene bridge to an oxadiazole, with a benzaldehyde handle for further derivatization—that characterize this therapeutically relevant chemical space. This distinguishes it from simple benzaldehyde building blocks that lack the imidazole-oxadiazole pharmacophore.

Privileged Scaffold Anti-inflammatory Medicinal Chemistry

Optimal Procurement and Application Scenarios for 3-(5-((2-Ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde


Medicinal Chemistry SAR Exploration of Imidazole-Containing Anti-inflammatory Agents

The compound serves as a direct entry point into the imidazole-oxadiazole-benzaldehyde chemical space for anti-inflammatory drug discovery programs. As demonstrated by Celik et al. (2022), benzimidazole-oxadiazole hybrids achieve membrane stabilization IC₅₀ values as low as 0.50 mM, and related scaffolds inhibit COX-2 with IC₅₀ values of 8.0–13.7 µM . The target compound's aldehyde functionality enables rapid diversification via reductive amination, hydrazone formation, or Knoevenagel condensation to generate focused libraries for SAR studies, while the 2-ethyl substituent on imidazole provides a lipophilicity handle distinct from the methyl-substituted analog series .

Fragment-Based Drug Discovery Requiring Aldehyde-Containing Fragment Cores

With a molecular weight of 282.3 g/mol—within the typical fragment range (<300 Da)—and possessing a reactive aldehyde warhead, this compound is suitable as a fragment core for covalent inhibitor design or as an aldehyde handle for fragment linking strategies. The meta-benzaldehyde geometry provides a unique growth vector compared to para-substituted alternatives . The compound's predicted pKa of 6.53 and estimated LogP of ~2.5–2.7 place it within drug-like property space, supporting its use in fragment-to-lead optimization .

Synthesis of Heterocyclic Compound Libraries via Aldehyde-Based Multicomponent Reactions

The aldehyde group enables participation in a wide range of multicomponent reactions (e.g., Ugi, Passerini, Biginelli, Hantzsch) for the rapid generation of structurally diverse compound collections. The high predicted boiling point (527.3 °C) suggests compatibility with elevated reaction temperatures, and the 98% certified purity minimizes the need for aldehyde purification prior to library synthesis—a practical advantage in high-throughput parallel chemistry workflows where throughput is sensitive to reagent quality.

Chemical Biology Probe Development Leveraging the Imidazole-Oxadiazole Recognition Motif

The imidazole and oxadiazole heterocycles are established recognition elements for metal ion coordination and hydrogen bonding with protein targets. The compound can be functionalized via its aldehyde group with affinity tags (biotin, fluorophores) or photoaffinity labels to create chemical biology probes for target identification studies. Its structural complexity relative to simpler benzaldehyde probes offers enhanced target selectivity potential, though direct selectivity data are not available and must be experimentally determined .

Quote Request

Request a Quote for 3-(5-((2-ethyl-1H-imidazol-1-yl)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.